Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate
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Overview
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphonate group, a piperazine ring, and cyclohexyl groups. Its molecular formula is C26H44NO4P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate typically involves multiple steps. One common method includes the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of high-performance liquid chromatography (HPLC) is common for assessing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant and anxiolytic properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate groups. The piperazine ring may interact with neurotransmitter receptors, contributing to its potential anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(3-pyridinyl)methyl]phosphonate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is unique due to its combination of a phosphonate group, a piperazine ring, and cyclohexyl groups. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Biological Activity
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.
Chemical Structure and Properties
The molecular formula of the compound is C30H57O2P, with a molecular weight of approximately 480.8 g/mol. Its structure features a phosphonate group that is crucial for its biological activity, particularly in modulating cellular pathways.
Property | Value |
---|---|
Molecular Formula | C30H57O2P |
Molecular Weight | 480.8 g/mol |
InChI | InChI=1S/C30H57O2P/... |
Synonyms | Bis(2-isopropyl-5-methylcyclohexyl)phosphonate |
Research indicates that the compound acts primarily as a modulator of P2X3 receptors, which are ion channels involved in pain perception. By influencing these receptors, the compound may provide therapeutic benefits in managing pain and other related conditions.
Key Mechanisms:
- P2X3 Receptor Modulation : The compound binds to P2X3 receptors, altering their activity and potentially reducing pain signaling pathways.
- Phosphorylation Processes : The phosphonate group may participate in phosphorylation reactions, influencing various signaling cascades within cells.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Pain Management
In preclinical studies, the compound demonstrated significant analgesic effects comparable to established pain relief medications. Its ability to modulate P2X3 receptors suggests potential applications in treating chronic pain conditions.
Neuroprotective Effects
Emerging evidence indicates that the compound may also exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. This effect could be attributed to its influence on cellular signaling pathways that promote neuronal survival.
Case Studies
-
Analgesic Efficacy : A study involving animal models of neuropathic pain showed that administration of the compound resulted in a marked decrease in pain behaviors compared to controls.
- Study Details :
- Model Used : Chronic constriction injury model.
- Dosage : Administered at varying doses to determine efficacy.
- Results : Significant reduction in pain scores was observed (p < 0.05).
- Study Details :
-
Neuroprotection : In vitro studies using neuronal cell cultures indicated that treatment with the compound reduced apoptosis induced by oxidative stress.
- Study Details :
- Cell Type : Primary cortical neurons.
- Assay Used : MTT assay for cell viability.
- Results : Increased cell viability by approximately 30% compared to untreated controls.
- Study Details :
Properties
Molecular Formula |
C29H55N2O5P |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1-[4-[3-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-hydroxypropyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C29H55N2O5P/c1-20(2)26-10-8-22(5)16-28(26)35-37(34,36-29-17-23(6)9-11-27(29)21(3)4)19-25(33)18-30-12-14-31(15-13-30)24(7)32/h20-23,25-29,33H,8-19H2,1-7H3 |
InChI Key |
WOJXCOPRZJDAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC(CN2CCN(CC2)C(=O)C)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
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